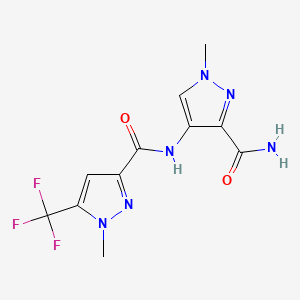
N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound characterized by the presence of a trifluoromethyl group and a pyrazole moiety.
Méthodes De Préparation
The synthesis of 1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl group. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the pyrazole derivative with appropriate carbonyl compounds to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency .
Analyse Des Réactions Chimiques
1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability . The pyrazole moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Similar structure but lacks the additional pyrazole ring, resulting in different reactivity and applications.
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxamide: Similar structure but with variations in the position of functional groups, affecting its chemical properties and biological activity.
The uniqueness of 1-METHYL-4-({[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H11F3N6O2 |
|---|---|
Poids moléculaire |
316.24 g/mol |
Nom IUPAC |
N-(3-carbamoyl-1-methylpyrazol-4-yl)-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H11F3N6O2/c1-19-4-6(8(18-19)9(15)21)16-10(22)5-3-7(11(12,13)14)20(2)17-5/h3-4H,1-2H3,(H2,15,21)(H,16,22) |
Clé InChI |
RKLATHGPRDLVDC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(=O)N)NC(=O)C2=NN(C(=C2)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


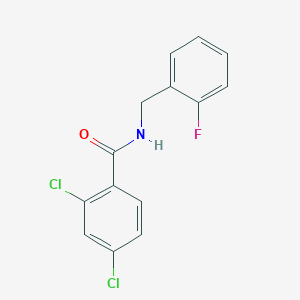

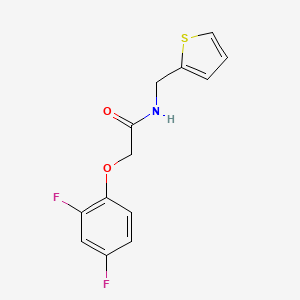
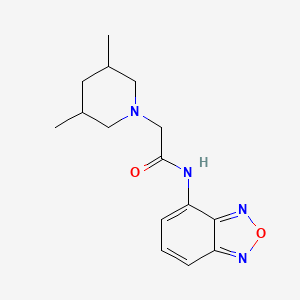
![(4Z,4'Z)-4,4'-{(4-methylbenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B10963886.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-ethoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10963910.png)
![4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10963924.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B10963926.png)
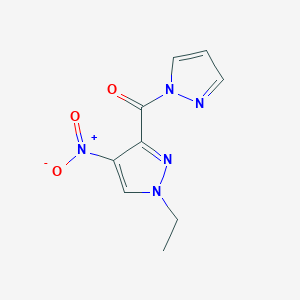
![1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10963938.png)
![3,6-dimethyl-N'-[(1E)-1-(1-methyl-1H-pyrazol-5-yl)ethylidene]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10963939.png)
![N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10963945.png)
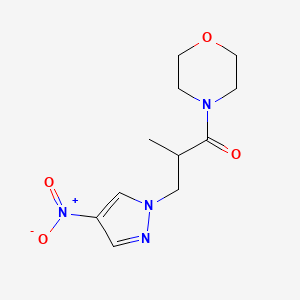
![4-chloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10963960.png)
